molecular formula C20H26N4O2 B14130474 Octanedioic acid di4-amino-phenylamide

Octanedioic acid di4-amino-phenylamide

Cat. No.: B14130474
M. Wt: 354.4 g/mol
InChI Key: AUXFZVANYVASTP-UHFFFAOYSA-N
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Description

Octanedioic acid di4-amino-phenylamide, also known as suberoylanilide hydroxamic acid, is a compound with the molecular formula C14H20N2O3. It is a derivative of octanedioic acid and is characterized by the presence of two 4-amino-phenylamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid di4-amino-phenylamide typically involves the reaction of octanedioic acid with 4-aminoaniline under specific conditions. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid di4-amino-phenylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Octanedioic acid di4-amino-phenylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octanedioic acid di4-amino-phenylamide involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, HDAC3, and HDAC6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanedioic acid di4-amino-phenylamide is unique due to its specific structure, which allows for selective inhibition of certain HDACs. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other HDAC inhibitors .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis(4-aminophenyl)octanediamide

InChI

InChI=1S/C20H26N4O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6,21-22H2,(H,23,25)(H,24,26)

InChI Key

AUXFZVANYVASTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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